JAK1 vs JAK3 Selectivity Profile: Class-Level Inference from BindingDB Data
While direct bioactivity data for 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol is not publicly available, class-level inference from a structurally related azetidine-cyclobutane JAK inhibitor (BDBM50466678) reveals a stark selectivity profile. The comparator compound demonstrated an IC50 of 1 nM against JAK3 but a significantly higher IC50 of 775 nM against JAK1, yielding a JAK1/JAK3 selectivity ratio of 775 [1]. This data underscores a potential class characteristic: the azetidine-cyclobutane scaffold can achieve high JAK3 selectivity. This is a crucial consideration for medicinal chemists, as selective JAK3 inhibition is pursued to potentially mitigate the adverse effects associated with pan-JAK inhibition, such as those seen with broader-spectrum inhibitors like tofacitinib [2].
| Evidence Dimension | JAK1 vs JAK3 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not available (N/A) |
| Comparator Or Baseline | Structurally related azetidine-cyclobutane derivative (BDBM50466678): JAK3 IC50 = 1 nM; JAK1 IC50 = 775 nM |
| Quantified Difference | JAK1/JAK3 Selectivity Ratio = 775 |
| Conditions | Recombinant human GST-tagged JAK3 JH1 domain and JAK1, using KAIETDKEYYTVKD-NH2 as substrate in presence of ATP at Km concentration, assessed by coupled PK/LDH assay |
Why This Matters
This class-level data suggests the scaffold of 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol may be predisposed to achieving high JAK3 selectivity, a key differentiator for developing next-generation JAK inhibitors with improved safety profiles.
- [1] BindingDB. BDBM50466678. Affinity Data for Tyrosine-protein kinase JAK3 and JAK1. Retrieved from https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50466678. View Source
- [2] Clark, J. D.; Flanagan, M. E.; Telliez, J. B. Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases. J. Med. Chem. 2014, 57 (12), 5023–5038. View Source
